![molecular formula C27H36AgClN2 B8034721 Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver](/img/structure/B8034721.png)
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver
Vue d'ensemble
Description
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver is a useful research compound. Its molecular formula is C27H36AgClN2 and its molecular weight is 531.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Complexes : Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver has been synthesized and characterized in various studies. For instance, Gaillard et al. (2009) synthesized and characterized the compound, along with gold(I) and gold(III) complexes, analyzing the steric hindrance of the ligand (Gaillard, S., Bantreil, X., Slawin, A., & Nolan, S. (2009)).
Water-Soluble Complexes and Spectroscopic Characterization : Moore et al. (2006) synthesized water-soluble silver complexes using zwitterionic imidazolium compounds, characterizing these compounds spectroscopically and via mass spectrometry (Moore, L. R., Cooks, S. M., Anderson, M. S., Schanz, H., Griffin, S., Rogers, R., Kirk, M., & Shaughnessy, K. H. (2006)).
Crystal Structure Analysis : The crystal structure of bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver(I) chloride has been analyzed, revealing molecular linkages and structural inclinations (Sänger, I., Lerner, H., & Bolte, M. (2015)).
Oxygen-functionalised-NHC Silver(I) Complexes : Hameury et al. (2014) synthesized new oxygen-functionalised-NHC silver(I) complexes, exploring their NHC transmetallation to nickel(II) (Hameury, S., de Frémont, P., Breuil, P., Olivier-Bourbigou, H., & Braunstein, P. (2014)).
Silver and Rhodium Complexes of Imidazolidin‐2‐ylidenes : Silver(I) complexes with imidazolidin-2-ylidenes have been prepared and characterized, analyzing their reactivity and decomposition pathways (Paas, M., Wibbeling, B., Fröhlich, R., & Hahn, F. (2006)).
Anticancer Properties of Silver(I) N-heterocyclic Carbene Complexes : Studies have explored the anticancer properties of silver(I) N-heterocyclic carbene complexes, comparing their efficacy with cisplatin (Siciliano, T., Deblock, M. C., Hindi, K., Durmus, S., Panzner, M., Tessier, C., & Youngs, W. (2011)).
Reactions with Group 4 Metal Containing Lewis Acids : Hollmann et al. (2005) investigated the reactivity of N-heterocyclic carbene silver(I) complexes with group 4 metal-containing Lewis acids, leading to the formation of unique salts (Hollmann, D., Kennedy, A., Spicer, M., Ramnial, T., Clyburne, J., & Abernethy, C. D. (2005)).
Catalytic Applications in Ring Closing Metathesis : Jafarpour et al. (1999) studied complexes of ruthenium bearing the carbene ligand for their efficiency as catalyst precursors in ring closing olefin metathesis (Jafarpour, L., Huang, J., Stevens, E., & Nolan, S. (1999)).
Propriétés
InChI |
InChI=1S/C27H36N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDTUAJUVJOFQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36AgClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.